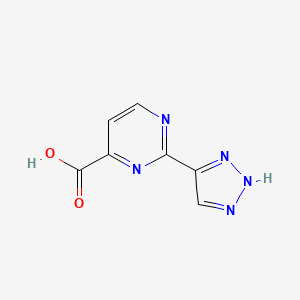
2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that combines the structural features of both triazole and pyrimidine rings. This compound has garnered significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both triazole and pyrimidine moieties in its structure imparts unique chemical and biological properties, making it a valuable scaffold for the development of new therapeutic agents and functional materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid typically involves the construction of the triazole ring followed by its attachment to the pyrimidine core. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, which is then coupled with a pyrimidine derivative. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) acetate, in a solvent mixture of ethanol and water at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent systems, can further improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolium salts under specific conditions.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include triazolium salts, dihydrotriazole derivatives, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and functional materials with specific properties.
作用機序
The mechanism of action of 2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis pathways, thereby protecting neuronal cells from damage.
Anti-inflammatory: It reduces the production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-α by inhibiting the NF-kB inflammatory pathway.
類似化合物との比較
2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid can be compared with other similar compounds that contain triazole and pyrimidine moieties:
1,2,4-Triazole derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.
Pyrimidine derivatives: Pyrimidine-based compounds are widely used in medicinal chemistry for their antiviral, anticancer, and antimicrobial activities.
Triazole-pyrimidine hybrids: These hybrids combine the properties of both triazole and pyrimidine rings, resulting in enhanced biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of triazole and pyrimidine rings, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C7H5N5O2 |
|---|---|
分子量 |
191.15 g/mol |
IUPAC名 |
2-(2H-triazol-4-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)4-1-2-8-6(10-4)5-3-9-12-11-5/h1-3H,(H,13,14)(H,9,11,12) |
InChIキー |
WVJSWZZWXIAXAT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1C(=O)O)C2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol](/img/structure/B13162405.png)

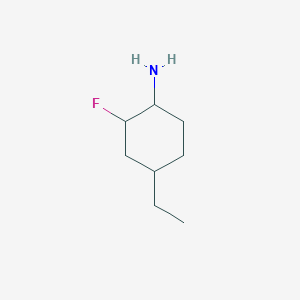
![1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea](/img/structure/B13162417.png)

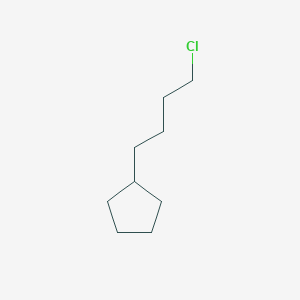
![3-Methoxyspiro[3.3]heptane-1-sulfonamide](/img/structure/B13162432.png)

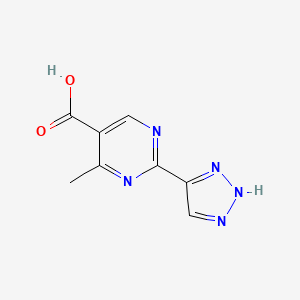


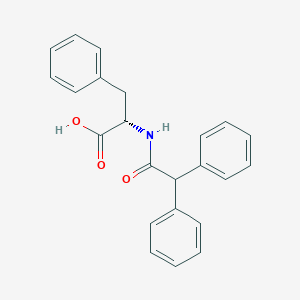
![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
![Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13162485.png)
